

# Toxicological Profile of Disperse Yellow 49: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Disperse Yellow 49

Cat. No.: B1656943

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Disclaimer: This document provides a comprehensive overview of the available toxicological information for **Disperse Yellow 49**. Due to a significant lack of publicly available toxicological data for this specific substance, this guide also includes a detailed toxicological profile of the structurally related and well-studied azo dye, Disperse Yellow 3, as a surrogate to provide a more complete picture of the potential hazards associated with this class of compounds. The information presented for Disperse Yellow 3 should be considered as a reference and not as a direct representation of the toxicological properties of **Disperse Yellow 49**.

## Introduction to Disperse Yellow 49

**Disperse Yellow 49** is a synthetic organic dye belonging to the methine class.<sup>[1]</sup> It is used in the textile industry for dyeing synthetic fibers. While specific toxicological data is sparse, its chemical structure and classification as a disperse dye warrant a thorough evaluation of its potential health effects. This guide aims to summarize the known information about **Disperse Yellow 49** and provide a detailed analysis of a related compound, Disperse Yellow 3, to inform researchers, scientists, and drug development professionals.

## Chemical and Physical Properties of Disperse Yellow 49

A summary of the key chemical and physical properties of **Disperse Yellow 49** is presented in Table 1. This dye is a light brown powder that is soluble in acetone and ethanol.<sup>[1][2]</sup>

Table 1: Chemical and Physical Properties of **Disperse Yellow 49**

Property	Value	Reference(s)
CAS Number	54824-37-2	[1][3][4]
Molecular Formula	C <sub>21</sub> H <sub>22</sub> N <sub>4</sub> O <sub>2</sub>	[3]
Molecular Weight	362.43 g/mol	[3]
Appearance	Light brown powder	[1][2]
Solubility	Soluble in acetone and ethanol	[1][2][5]
XLogP3	4.37	[4]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[4]
Boiling Point	531.9 ± 50.0 °C at 760 mmHg	[4]
Flash Point	275.5 ± 30.1 °C	[4]

## Available Toxicological Data for Disperse Yellow 49

The available toxicological information for **Disperse Yellow 49** is limited. It is primarily identified as a potential skin sensitizer.

### Skin Sensitization

**Disperse Yellow 49** is recognized as a contact allergen.[6] However, detailed quantitative data from skin sensitization studies are not readily available in the reviewed literature.

### Other Toxicological Endpoints

Safety data sheets for **Disperse Yellow 49** generally state that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity. Some sources suggest that **Disperse Yellow 49** may bind to DNA-binding proteins and inhibit kinase signaling pathways involved in cell function and DNA replication, but these are qualitative statements without supporting experimental data.[3]

## Toxicological Profile of Disperse Yellow 3 (CAS No. 2832-40-8) as a Surrogate

Given the lack of data for **Disperse Yellow 49**, the toxicological profile of Disperse Yellow 3, a well-studied monoazo disperse dye, is presented here as a case study.

### Chemical and Physical Properties of Disperse Yellow 3

The chemical and physical properties of Disperse Yellow 3 are summarized in Table 2.

Table 2: Chemical and Physical Properties of Disperse Yellow 3

Property	Value	Reference(s)
CAS Number	2832-40-8	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>15</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	269.30 g/mol	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Brownish-yellow powder	<a href="#">[7]</a>
Melting Point	268-270 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Solubility	Soluble in acetone, ethanol, and benzene; sparingly soluble in water.	<a href="#">[10]</a>
λ <sub>max</sub>	357 nm	

### Acute, Subchronic, and Chronic Toxicity of Disperse Yellow 3

Studies conducted by the National Toxicology Program (NTP) have provided data on the toxicity of Disperse Yellow 3.

- Acute Toxicity: In 14-day studies, mortality was observed in rats at dietary concentrations of 50,000 ppm and higher, and in mice at 100,000 ppm.[\[10\]](#)

- **Subchronic Toxicity:** In 13-week studies, depressed weight gain was noted in rats and mice at dietary concentrations of 10,000 ppm or more.[\[10\]](#) In a separate subchronic study, dose-related lesions of the pituitary and thyroid glands, spleen, and kidneys were reported in rats.[\[11\]](#)
- **Chronic Toxicity and Carcinogenicity:** A 2-year feeding study concluded that Disperse Yellow 3 was carcinogenic in male F344/N rats and female B6C3F1 mice.[\[11\]](#)[\[12\]](#) In male rats, there was a significant increase in the incidence of neoplastic nodules of the liver.[\[10\]](#)[\[11\]](#)[\[13\]](#) In female mice, a significantly increased incidence of hepatocellular adenoma was observed.[\[10\]](#)[\[11\]](#)

Table 3: Summary of Chronic Toxicity and Carcinogenicity of Disperse Yellow 3 in a 2-Year NTP Bioassay

Species/Sex	Dose Levels (ppm in diet)	Key Findings	Reference(s)
Rat/Male	5,000, 10,000	Increased incidence of neoplastic nodules of the liver.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Rat/Female	5,000, 10,000	No treatment-related tumor findings.	<a href="#">[14]</a>
Mouse/Male	2,500, 5,000	Increases in alveolar/bronchiolar adenoma.	<a href="#">[10]</a> <a href="#">[14]</a>
Mouse/Female	2,500, 5,000	Increased incidence of hepatocellular adenoma and malignant lymphomas.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[14]</a>

## Genotoxicity of Disperse Yellow 3

Disperse Yellow 3 has been shown to be mutagenic in several in vitro and in vivo test systems.

- Bacterial Reverse Mutation Assay (Ames Test): Disperse Yellow 3 was mutagenic in several strains of *Salmonella typhimurium* both with and without metabolic activation.[10][13][15]
- In Vitro Mammalian Cell Assays: It induced forward mutations in mouse lymphoma cells with metabolic activation.[11] It also caused sister chromatid exchange in Chinese hamster ovary cells.[13]
- In Vivo Assays: Disperse Yellow 3 induced chromosomal aberrations in tail-regenerating frog larvae.[11]

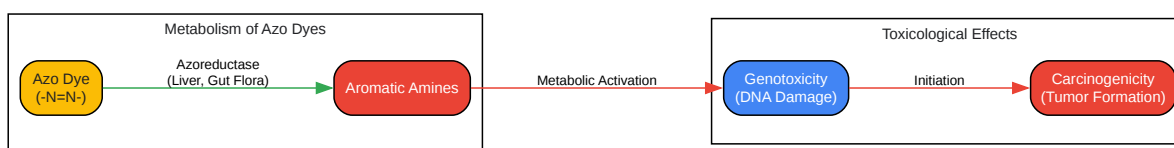
The genotoxicity of Disperse Yellow 3 is a significant toxicological concern.[13]

## Reproductive and Developmental Toxicity of Disperse Yellow 3

No data were available to the IARC Working Group on the reproductive and developmental toxicity of Disperse Yellow 3.[10]

## Mechanism of Toxicity of Azo Dyes

The toxicity of many azo dyes is attributed to their metabolic reduction to aromatic amines. This reductive cleavage of the azo bond ( $-N=N-$ ) is carried out by azoreductase enzymes found in the liver and gut microflora.[16] Some of the resulting aromatic amines are known to be genotoxic and carcinogenic.[13] For Disperse Yellow 3, the expected metabolites are 4-aminoacetanilide and 2-amino-p-cresol, which have also demonstrated genotoxic activity.[13]



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Conceptual diagram of azo dye metabolism and toxicity.

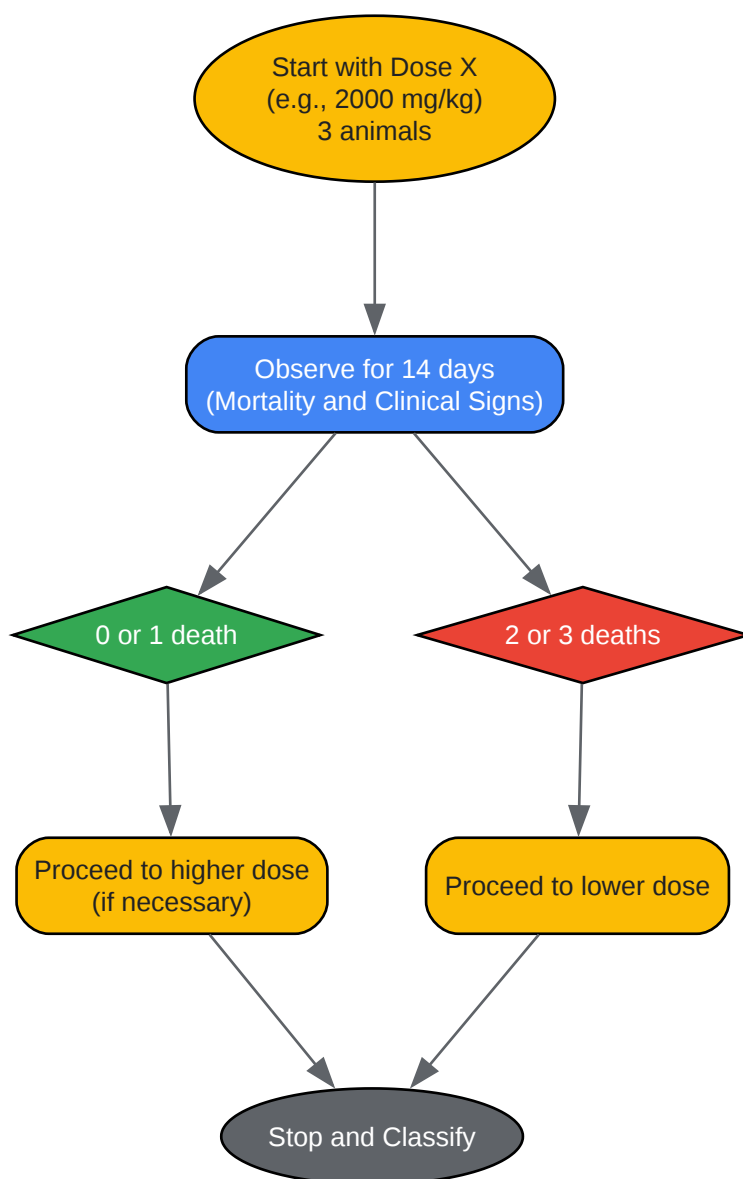
# Experimental Protocols for Toxicological Assessment

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.

## Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step. The method classifies the substance into a toxicity class based on the observed mortality.
- Animals: Typically, young adult female rats are used.
- Procedure:
  - A starting dose (e.g., 2000 mg/kg body weight) is administered orally to a group of three animals.
  - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
  - Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased, decreased, or the study is concluded.
- Data Analysis: The results are used to classify the substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).



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Workflow for OECD 423 Acute Toxic Class Method.

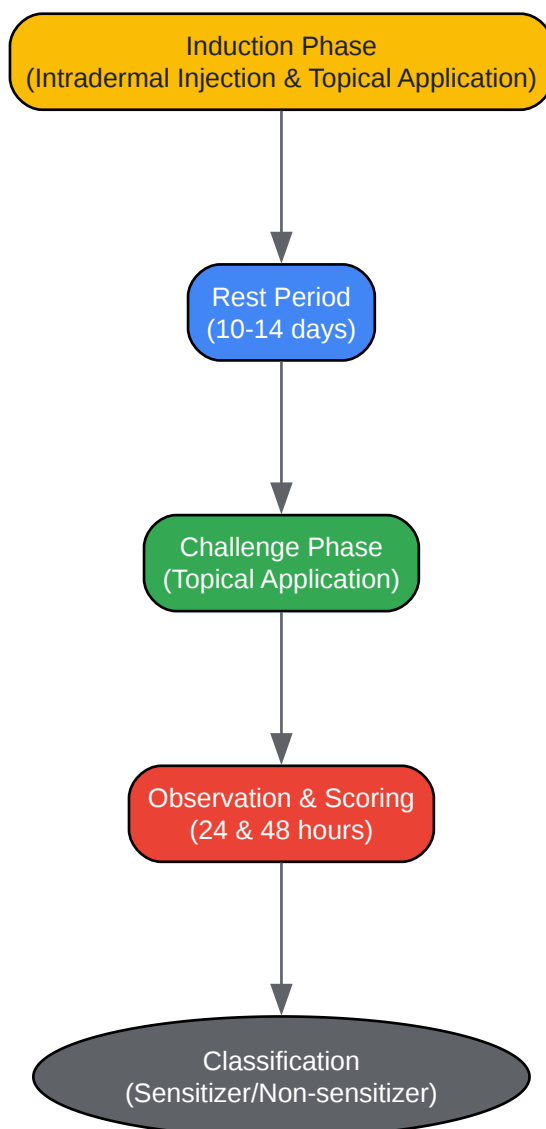
## Skin Sensitization - OECD Test Guideline 406 (Guinea Pig Maximization Test)

This guideline describes a procedure to determine the potential of a substance to cause skin sensitization.<sup>[1][22][23][24][25]</sup>

- Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction.

- Animals: Young adult guinea pigs are used.
- Procedure:
  - Induction Phase: The test substance is administered to the animals both by intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and by topical application.
  - Rest Period: A 10-14 day rest period follows the induction phase.
  - Challenge Phase: A non-irritating concentration of the test substance is applied topically to a different area of the skin.
- Data Analysis: The skin reactions at the challenge site are scored for erythema and edema at 24 and 48 hours after application. The incidence and severity of the reactions in the test group are compared to a control group.





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General workflow for the Guinea Pig Maximization Test (OECD 406).

## Bacterial Reverse Mutation Test - OECD Test Guideline 471 (Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a substance.[26][27][28][29][30]

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for

its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

- Procedure:
  - The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
  - The bacteria are plated on a minimal agar medium lacking the specific amino acid.
  - The plates are incubated for 48-72 hours.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

## Conclusion

The toxicological profile of **Disperse Yellow 49** remains largely uncharacterized, with the most notable identified hazard being its potential for skin sensitization. The lack of comprehensive data on other critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity highlights a significant data gap.

In contrast, the toxicological profile of the related azo dye, Disperse Yellow 3, is well-documented, revealing concerns regarding its genotoxicity and carcinogenicity in animal models. The mechanism of toxicity for azo dyes often involves metabolic reduction to potentially harmful aromatic amines.

For a complete and accurate risk assessment of **Disperse Yellow 49**, further toxicological studies following standardized guidelines are imperative. The information provided in this guide on Disperse Yellow 3 and the standard testing protocols can serve as a valuable resource for designing and interpreting future studies on **Disperse Yellow 49** and other related disperse dyes.

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